
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, which exhibit a wide range of biological activities. The presence of the benzyl and hydrazinylidene groups in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one typically involves the reaction of benzylamine with thiosemicarbazide, followed by cyclization with carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and green chemistry principles to minimize waste and improve yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the hydrazinylidene group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, nucleophiles like amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine: The compound exhibits a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential use in treating infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用机制
The mechanism of action of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the observed pharmacological effects, such as antimicrobial and anticancer activities.
相似化合物的比较
4-Thiazolidinone: Another member of the thiazolidinone family with similar biological activities.
2-Thioxo-1,3-thiazolidin-4-one: A thiazolidinone derivative with a sulfur atom at the second position, exhibiting potent antimicrobial properties.
3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene: A structurally similar compound with a thioxo group, known for its anticancer activity.
Uniqueness: 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is unique due to the presence of both benzyl and hydrazinylidene groups, which enhance its pharmacological properties. This combination of functional groups allows for a broader range of biological activities compared to other thiazolidinone derivatives.
属性
CAS 编号 |
95213-82-4 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC 名称 |
3-benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H11N3OS/c11-12-9-7-15-10(14)13(9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChI 键 |
AEMJZKQAKBFZFI-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN)N(C(=O)S1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


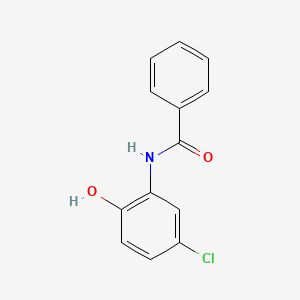
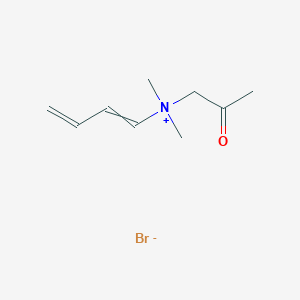
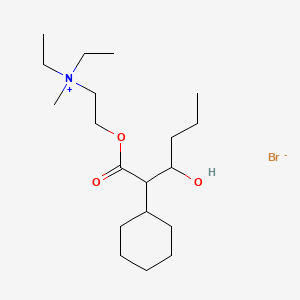
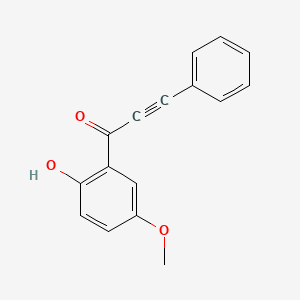
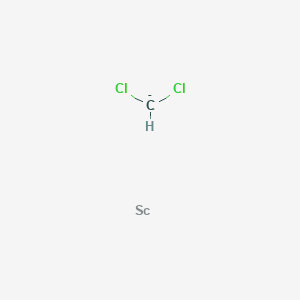
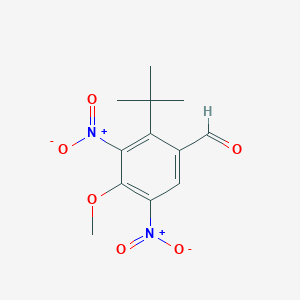


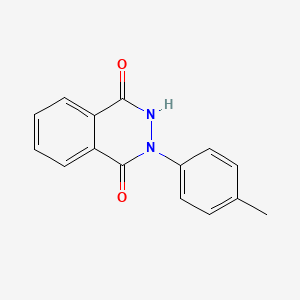


![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
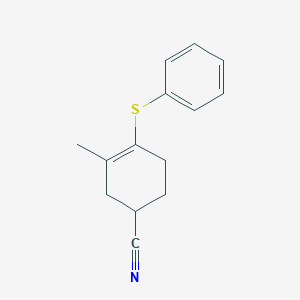
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
